REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:14])([F:13])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1.[CH2:24](Br)[C:25]#[CH:26].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:26]([O:21][CH2:18][C:19]#[CH:20])[C:25]#[CH:24].[F:1][C:2]([F:22])([F:23])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:13])([F:14])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hrs
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed first with a 5% NaOH solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OCC#C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:14])([F:13])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1.[CH2:24](Br)[C:25]#[CH:26].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:26]([O:21][CH2:18][C:19]#[CH:20])[C:25]#[CH:24].[F:1][C:2]([F:22])([F:23])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:11]([F:13])([F:14])[F:12])[C:4]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hrs
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent (acetone) of the filtrate was evaporated on a Buchi Re 121 Rotavapor
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
washed first with a 5% NaOH solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OCC#C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C1=CC=C(O)C=C1)(C(F)(F)F)C1=CC=C(C=C1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |